(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
IUPAC Nomenclature and Constitutional Analysis
The compound (4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is a polysubstituted pyrazole derivative with a hydrazinylidene substituent. Its IUPAC name follows systematic rules for heterocyclic systems, prioritizing the pyrazole ring (1H-pyrazole) as the parent structure. The numbering begins at the nitrogen adjacent to the carbothioamide group (-C(=S)NH2), with the oxo group at position 5 and the methyl group at position 3. The hydrazinylidene moiety at position 4 adopts a Z-configuration, as indicated by the (4Z) descriptor, ensuring the 2,4,6-trimethylphenyl group and pyrazole ring are on the same side of the N–N bond.
Table 1: Constitutional Data
| Property | Value |
|---|---|
| Molecular Formula | C14H17N5OS |
| Molecular Weight | 303.40 g/mol |
| IUPAC Name | (4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide |
The molecular formula, C14H17N5OS, reflects the substitution pattern: a 2,4,6-trimethylphenyl group (C9H11), a pyrazole core (C3H2N2), and a carbothioamide side chain (C1H2NOS). The Z-configuration at the hydrazinylidene double bond is critical for intramolecular interactions, such as hydrogen bonding between the hydrazine NH and the pyrazole carbonyl oxygen.
Tautomeric and Conformational Isomerism
Pyrazole derivatives exhibit annular tautomerism due to proton migration between the two nitrogen atoms (N1 and N2). In this compound, the carbothioamide group at position 1 and the hydrazinylidene substituent at position 4 influence tautomeric equilibria. Electron-donating methyl groups on the phenyl ring stabilize the 3-methyl-5-oxo tautomer, while the electron-withdrawing carbothioamide favors the 5-oxo-3-methyl form.
Key Tautomeric Influences:
- Electron-donating substituents : The 2,4,6-trimethylphenyl group donates electron density via hyperconjugation, stabilizing the tautomer with the NH group at N1.
- Electron-withdrawing groups : The carbothioamide (-C(=S)NH2) withdraws electrons, favoring the tautomer where N2 is protonated.
Solid-state studies of analogous hydrazinylidene-pyrazoles reveal a preference for the 5-oxo tautomer due to intramolecular hydrogen bonding (N–H···O), which locks the structure into a planar conformation. In solution, dynamic NMR studies suggest a 70:30 equilibrium favoring the 5-oxo tautomer at room temperature, with coalescence observed at elevated temperatures.
Crystallographic Characterization of Hydrazinylidene-Pyrazole Systems
X-ray diffraction data for related compounds, such as 4-[(2,4-difluorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide, reveal a dihedral angle of 16.42° between the pyrazole and aryl rings, indicating moderate conjugation. In the title compound, steric hindrance from the 2,4,6-trimethylphenyl group is expected to increase this angle slightly, reducing planarity and π-orbital overlap.
Key Crystallographic Features:
- Intramolecular hydrogen bonding : N–H···O interactions between the hydrazine NH (N5–H) and the pyrazole carbonyl oxygen (O1) form a six-membered pseudo-ring, stabilizing the Z-configuration.
- Intermolecular interactions : Offset π-stacking between pyrazole rings (3.8 Å spacing) and van der Waals contacts between methyl groups dominate the packing motif.
Table 2: Hypothetical Crystallographic Data
| Parameter | Value (Hypothesized) |
|---|---|
| Dihedral angle (pyrazole-aryl) | 18–22° |
| N–H···O bond length | 2.02–2.15 Å |
| Space group | P21/c |
Properties
Molecular Formula |
C14H17N5OS |
|---|---|
Molecular Weight |
303.39 g/mol |
IUPAC Name |
5-methyl-3-oxo-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C14H17N5OS/c1-7-5-8(2)11(9(3)6-7)16-17-12-10(4)18-19(13(12)20)14(15)21/h5-6,18H,1-4H3,(H2,15,21) |
InChI Key |
SAQNXVANJMAERC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C(=S)N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-5-OXO-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the condensation of 2,4,6-trimethylphenylhydrazine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-METHYL-5-OXO-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone and carbothioamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
(4E)-3-METHYL-5-OXO-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4E)-3-METHYL-5-OXO-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone linkage and carbothioamide group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis or protein function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Electronic Effects
The target compound’s 2,4,6-trimethylphenyl group distinguishes it from close analogues:
- 4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Features a 2-methoxyphenyl group.
- N-Substituted Pyrazolines (): Derivatives with 4-fluorophenyl, 4-bromophenyl, and 4-chlorophenyl substituents exhibit halogen-dependent steric and electronic effects. Halogens increase molecular polarity, impacting solubility and crystallization behavior .
Table 1: Substituent-Driven Properties
Crystallography :
- The methoxy analogue () crystallizes in a monoclinic system with hydrogen bonds (N–H···S and C–H···O) stabilizing the structure. The trimethylphenyl group in the target compound may induce greater steric hindrance, leading to distinct packing motifs .
- ’s halogenated pyrazolines exhibit varied crystal systems (monoclinic, orthorhombic), influenced by halogen size and intermolecular interactions . SHELX software () is commonly used for such structural determinations, enabling precise bond-length and angle comparisons .
Table 2: Crystallographic Data
*Predicted based on structural analogy.
Physicochemical and Bioactive Properties
- Lumping Strategy (): Compounds with similar substituents (e.g., methyl, methoxy) may be grouped for predictive modeling of solubility or reactivity. The target compound’s trimethyl group could enhance lipophilicity compared to halogenated analogues .
- Bioactivity : While and discuss bioactivities of pyrazole derivatives, direct data for the target compound is lacking. Methoxy and halogenated analogues in and are primarily structural models, underscoring the need for targeted pharmacological studies .
Biological Activity
(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound featuring a pyrazole core with significant potential for various biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₄H₁₈N₄OS. Its structure includes a hydrazinylidene substituent and a carbothioamide group, contributing to its reactivity and biological activity. The presence of these functional groups allows for diverse interactions within biological systems, enhancing its potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄OS |
| Molecular Weight | 302.38 g/mol |
| IUPAC Name | (4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide |
| Functional Groups | Pyrazole, Hydrazinylidene, Carbothioamide |
The biological activity of this compound can be attributed to its interaction with various molecular targets such as enzymes and receptors. The hydrazine and thioamide groups facilitate hydrogen bonding and hydrophobic interactions, which can modulate the activity of target molecules. This mechanism is crucial for the compound's efficacy in biological systems.
Antimicrobial Activity
Preliminary studies suggest that (4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibits significant antimicrobial properties . Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For instance:
- Study Findings : A series of pyrazoline derivatives demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria in vitro .
Antioxidant Activity
The antioxidant potential of the compound is linked to its ability to scavenge free radicals and inhibit oxidative stress. This property is essential for preventing cellular damage associated with various diseases.
- Research Evidence : Studies on similar pyrazole compounds have revealed their capacity to reduce oxidative stress markers in cellular models .
Anticancer Activity
The anticancer properties of this compound have been explored through various bioassays. The compound has shown promising results in inhibiting the growth of cancer cell lines.
| Cell Line | Activity Observed |
|---|---|
| T-47D (Breast Cancer) | Significant inhibition in cell viability |
| UACC-257 (Melanoma) | Strong antiproliferative effects |
Case Studies
- MTT Assay on T-47D Cells : A study evaluated the cytotoxic effects of several pyrazoline derivatives on T-47D cells using MTT assay. Results indicated that compounds similar to (4Z)-3-methyl-5-oxo exhibited over 70% inhibition at certain concentrations .
- Molecular Docking Studies : Computational studies using molecular docking have been performed to understand the binding affinity of this compound with specific cancer-related targets. These studies suggest a strong interaction with proteins involved in cell proliferation pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 2-[(2,4,6-trimethylphenyl)hydrazono]-3-oxobutanoate with thiosemicarbazide in glacial acetic acid under reflux (4–6 hours). Recrystallization from ethanol or DMF/ethanol mixtures yields pure crystals. Key parameters include stoichiometric control (1:2 molar ratio of hydrazono ester to thiosemicarbazide) and solvent selection to optimize yield and purity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters (a = 14.32 Å, b = 5.20 Å, c = 19.59 Å, β = 108.37°) confirm the Z-configuration of the hydrazinylidene group. Intramolecular N–H⋯O and intermolecular N–H⋯S hydrogen bonds stabilize the lattice, forming S(6) and R₂²(8) ring motifs .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and thioamide group (δ 2.3–2.7 ppm for methyl groups).
- FT-IR : Confirm N–H stretches (~3200 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (1250–1300 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ peaks at m/z 291.33 .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) influence bioactivity?
- Methodological Answer : Replace the 2,4,6-trimethylphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups. Use molecular docking to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Validate via in vitro assays (e.g., MIC for antibacterial activity). For example, 2,4-dichloro analogs show enhanced anti-inflammatory activity due to improved hydrophobic interactions .
Q. What crystallographic challenges arise when resolving the Z-configuration of the hydrazinylidene moiety?
- Methodological Answer : The Z-isomer’s planar geometry creates ambiguity in electron density maps. Use high-resolution SC-XRD (≤0.84 Å) and refine anisotropic displacement parameters. Validate via Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H⋯S interactions contribute ~12% to crystal packing) .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Perform Hansen solubility parameter (HSP) modeling. Experimental data contradictions (e.g., DMF solubility vs. ethanol insolubility) arise from hydrogen-bonding capacity (δh = 8.3 MPa¹/²) and dipole interactions. Use phase diagrams to optimize co-solvent systems (e.g., DMF/acetone 3:7 v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
